N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phase I Study of Cytotoxic Agent
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) is explored for its cytotoxic properties, involving DNA intercalation and interaction with topoisomerases I and II, showing promise against solid tumors in preclinical mouse models. A Phase I clinical trial determined a maximum tolerated dose with minimal non-infusional toxicity, suggesting the need for exploring higher dosages or alternative administration methods to enhance therapeutic potential (McCrystal et al., 1999).
Environmental and Occupational Exposure Studies
Research on environmental and occupational exposures, such as to pirimicarb (an insecticide) and its metabolites, provides insights into human interaction with chemicals and potential health implications. These studies assess the metabolic pathways and excretion profiles of such compounds in humans, contributing to a better understanding of exposure risks and safety assessments (Hardt et al., 1999).
Metabolic Profiling and Excretion Studies
Investigations into the metabolism and excretion of compounds like L-735,524, an HIV-1 protease inhibitor, reveal complex metabolic pathways and highlight the importance of understanding pharmacokinetic profiles for optimizing therapeutic efficacy and minimizing toxicity (Balani et al., 1995).
Clinical Trials for Drug Efficacy and Safety
Clinical trials, such as those for XR5000, a topoisomerase I and II inhibitor, demonstrate the application of detailed pharmacokinetic studies in evaluating drug distribution, toxicity, and therapeutic advantages. These studies are crucial for determining optimal dosing schedules and advancing drug candidates through the development pipeline (Propper et al., 2003).
Exploration of Novel Uremic Toxins
Research identifying novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide (2PY), underscores the significance of biochemical and pharmacological studies in diagnosing and understanding the implications of metabolic byproducts, particularly in the context of renal failure and other pathological conditions (Rutkowski et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Pharmacokinetics
Its physical and chemical properties such as density (094 g/mL at 25 °C), boiling point (134 °C at 2 mm Hg), and vapor pressure (04 Pa at 1985 ℃) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon–carbon bonds.
Action Environment
The action, efficacy, and stability of N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide can be influenced by various environmental factors. For instance, its stability may be affected by light, as suggested by its storage conditions (2-8°C, protect from light) . Furthermore, its action and efficacy could be influenced by the pH of the environment, given its predicted pKa value of 15.01±0.46 .
Propriétés
IUPAC Name |
N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-22(2)12-6-11-20-18(24)15-8-3-4-9-16(15)21-17(23)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKYKZLPMSTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.